molecular formula C4H3Cl2N3O B12571378 Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- CAS No. 588730-08-9

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-

Cat. No.: B12571378
CAS No.: 588730-08-9
M. Wt: 179.99 g/mol
InChI Key: AHCFWXCGIHJDHI-UHFFFAOYSA-N
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Description

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is a heterocyclic compound containing a 1,2,5-oxadiazole ring substituted with a carbonimidic dichloride group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- typically involves the reaction of 4-methyl-1,2,5-oxadiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The reaction can be represented as follows:

4-methyl-1,2,5-oxadiazole+phosgenecarbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-\text{4-methyl-1,2,5-oxadiazole} + \text{phosgene} \rightarrow \text{carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-} 4-methyl-1,2,5-oxadiazole+phosgene→carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the use of phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The dichloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water to form carbonimidic acid derivatives.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to different functionalized products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions of acids or bases can be employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of carbonimidic acid derivatives.

    Oxidation and Reduction: Formation of various oxidized or reduced oxadiazole derivatives.

Scientific Research Applications

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe for studying biological processes and interactions due to its reactive functional groups.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- involves its reactive dichloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects. The oxadiazole ring may also interact with specific molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen and oxygen atoms.

    1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.

    1,2,5-Thiadiazole Derivatives: These compounds contain sulfur instead of oxygen in the ring.

Uniqueness

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is unique due to its specific substitution pattern and the presence of a reactive dichloride group. This combination of features makes it particularly useful for applications requiring selective reactivity and functionalization.

Biological Activity

Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-, is a compound that belongs to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables that illustrate its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a 1,2,5-oxadiazole ring substituted with a methyl group at the 4-position. This structural configuration is crucial for its biological activity, as modifications to the oxadiazole ring can significantly influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄H₄Cl₂N₄O
Molecular Weight179.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has shown that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that various oxadiazole derivatives possess antibacterial and antifungal activities against a range of pathogens.

Case Study: Antimicrobial Screening of Oxadiazole Derivatives

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including Carbonimidic dichloride. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
Carbonimidic dichlorideE. coli15
Carbonimidic dichlorideS. aureus18
Control (antibiotic)Amoxicillin25

Antitumor Activity

Oxadiazoles have also been investigated for their potential antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings: In Vitro Antitumor Activity

In vitro studies revealed that Carbonimidic dichloride demonstrated cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve interference with cellular proliferation pathways.

Table 3: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa25
MCF-730
A54920

The biological activity of Carbonimidic dichloride is attributed to its ability to interact with specific molecular targets within cells. Studies utilizing molecular docking simulations suggest that this compound may bind effectively to enzymes involved in critical metabolic pathways.

Molecular Docking Studies

Recent computational studies have indicated that Carbonimidic dichloride exhibits high binding affinity for targets such as CYP51, which is involved in sterol biosynthesis. The docking score reflects its potential as a lead compound for further development.

Table 4: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)
CYP51-9.5
Other TargetsVaries

Properties

CAS No.

588730-08-9

Molecular Formula

C4H3Cl2N3O

Molecular Weight

179.99 g/mol

IUPAC Name

1,1-dichloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)methanimine

InChI

InChI=1S/C4H3Cl2N3O/c1-2-3(7-4(5)6)9-10-8-2/h1H3

InChI Key

AHCFWXCGIHJDHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1N=C(Cl)Cl

Origin of Product

United States

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